molecular formula C6HF12I B1597774 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane CAS No. 63703-16-2

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane

Cat. No. B1597774
CAS RN: 63703-16-2
M. Wt: 427.96 g/mol
InChI Key: LCUJIKCXBBVFQF-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane (DFIH) is a fluorinated alkyl iodide compound that has been used in a variety of scientific research applications. It is a colorless, volatile, and non-toxic liquid that is soluble in many organic solvents, such as ethers and alcohols. DFIH has a low melting point and boiling point, making it useful for synthesizing and purifying compounds. Additionally, DFIH is a useful intermediate in the synthesis of other fluorinated compounds.

Scientific Research Applications

Supramolecular Chemistry

Research on 1-Iodoperfluoroheptane, a closely related compound to 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane, has contributed to the understanding of supramolecular chemistry through the formation of discrete intermolecular aggregates. These aggregates have been characterized both in solution and in the solid state, revealing exceptionally short N⋯I contacts and the interdigitation of perfluorocarbon and hydrocarbon modules due to cooperative interactions. This work suggests potential applications in the design and synthesis of new materials with specific intermolecular interactions (Fontana et al., 2002).

Environmental Science and Technology

Perfluorinated iodine alkanes, including compounds similar to 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane, have been studied for their effects on neural differentiation of mouse embryonic stem cells (mESCs). These compounds, through their interaction with the Notch-Hes signaling pathway, have shown potential as tools in neurodevelopmental research, providing insights into the mechanisms of neurogenesis and the impact of environmental stressors on developmental processes (Ren et al., 2022).

Journal of Fluorine Chemistry

The radical addition of 1-iodoperfluorohexane to allyl alcohol has been explored, leading to the creation of fluorinated telechelic diols. This research demonstrates the chemical versatility and reactivity of iodoperfluorohexanes in synthesizing fluorinated compounds, which could have applications in materials science, particularly in the development of fluorinated polymers and surfactants with enhanced properties (Lahiouhel et al., 2001).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF12I/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUJIKCXBBVFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF12I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379864
Record name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane

CAS RN

63703-16-2
Record name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Reactant of Route 2
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1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Reactant of Route 3
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Reactant of Route 4
Reactant of Route 4
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Reactant of Route 5
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane
Reactant of Route 6
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane

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